molecular formula C6H14ClNO B6194070 (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride CAS No. 2680528-05-4

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

Cat. No.: B6194070
CAS No.: 2680528-05-4
M. Wt: 151.63 g/mol
InChI Key: CVTKVWXGNZDIOS-UHFFFAOYSA-N
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Description

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclobutane ring structure, which includes an amino group and an ethyl group attached to the ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclobutane derivative.

    Functional Group Introduction: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.

    Ethyl Group Addition: The ethyl group is added using alkylation reactions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitrocyclobutane derivatives.

    Reduction Products: Aminocyclobutane derivatives.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1s,3r)-3-amino-1-ethylcyclopentanol hydrochloride: Similar structure but with a five-membered ring.

    (1s,3r)-3-amino-1-ethylcyclohexanol hydrochloride: Similar structure but with a six-membered ring.

    (1s,3r)-3-amino-1-ethylcyclobutan-1-ol: The free base form without the hydrochloride.

Uniqueness

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. The presence of both an amino group and an ethyl group on the cyclobutane ring makes it a versatile intermediate for various chemical reactions and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride involves the conversion of a cyclobutanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Ethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of cyclobutanone with sodium borohydride in methanol to form (1s,3r)-3-hydroxycyclobutan-1-ol", "Step 2: Protection of the hydroxyl group with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride", "Step 3: Alkylation of the protected hydroxyl group with ethylamine in the presence of a base such as sodium hydroxide to form (1s,3r)-3-(tert-butyldimethylsilyloxy)-1-ethylcyclobutane", "Step 4: Removal of the TBDMS protecting group with hydrochloric acid to form (1s,3r)-3-amino-1-ethylcyclobutane", "Step 5: Quaternization of the amine with hydrochloric acid to form (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride" ] }

CAS No.

2680528-05-4

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-amino-1-ethylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H

InChI Key

CVTKVWXGNZDIOS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)N)O.Cl

Purity

95

Origin of Product

United States

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